molecular formula C24H40N2O4S B3126181 Boc-L-3-thienylalanine dcha CAS No. 331730-13-3

Boc-L-3-thienylalanine dcha

Cat. No. B3126181
CAS RN: 331730-13-3
M. Wt: 452.7 g/mol
InChI Key: FNTVEJPWKBETJW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-3-thienylalanine dcha is a chemical compound with the molecular formula C12H17NO4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.33 g/mol . It has a predicted boiling point of 434.7±40.0 °C , a flashing point of 216.7°C , and a density of 1.2791 (rough estimate) .

Scientific Research Applications

Synthesis and Biological Activity

Boc-L-3-thienylalanine dcha has been utilized in the synthesis of various analogs of peptides, demonstrating its relevance in peptide chemistry. For instance, the synthesis of arginine-vasopressin analogs substituted with β-thienylalanine involved the use of Boc strategy, highlighting the compound's role in peptide bond formation and biological activity studies (Slaninová, Czaja, & Lammek, 1995). Similarly, another study synthesized [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin, employing Boc-protected heptapeptide synthesis methods (Smith, Ferger, & Chan, 1975).

Chemical Ligation and Molecular Research

The compound has also been used in native chemical ligation processes. An example includes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, where this compound could play a role in ligation processes and further applications in molecular synthesis (Crich & Banerjee, 2007).

Pharmacological Properties and Peptide Research

Further applications in pharmacology and peptide research are evident, as seen in studies focused on the synthesis of peptide analogs and examining their pharmacological properties. The synthesis of various arginine-vasopressin analogs using this compound showcases its importance in the development of peptides with potential biological activities (Konieczna, Czaja, Lammek, Slaninová, & Barth, 1993).

Polymer Synthesis and Biocompatibility

The compound has also found utility in the synthesis of polymers. For instance, methacrylate monomers containing amino acid based chiral monomers were polymerized using this compound derivatives, which could lead to the development of biocompatible and fluorescent polymers with potential applications in drug delivery systems (Kumar, Roy, & De, 2012).

Safety and Hazards

Boc-L-3-thienylalanine dcha is intended for research and development use only and is not for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As Boc-L-3-thienylalanine dcha is used for research and development purposes , its future directions would likely be determined by the outcomes of this research.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTVEJPWKBETJW-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-3-thienylalanine dcha
Reactant of Route 2
Reactant of Route 2
Boc-L-3-thienylalanine dcha
Reactant of Route 3
Reactant of Route 3
Boc-L-3-thienylalanine dcha
Reactant of Route 4
Reactant of Route 4
Boc-L-3-thienylalanine dcha
Reactant of Route 5
Reactant of Route 5
Boc-L-3-thienylalanine dcha
Reactant of Route 6
Reactant of Route 6
Boc-L-3-thienylalanine dcha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.